![molecular formula C13H20IN3O B4643217 N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4643217.png)
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor plays a crucial role in the immune system, regulating the activity of T-cells and other immune cells. CPI-444 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. This receptor is known to play a key role in regulating the activity of T-cells and other immune cells, and its activation has been shown to promote tumor growth and immune suppression. By inhibiting this receptor, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide enhances the activity of immune cells, leading to increased tumor cell death and improved overall survival.
Biochemical and Physiological Effects:
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects on the immune system. In preclinical studies, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to enhance the activity of T-cells and other immune cells, leading to increased tumor cell death and improved overall survival. In addition, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, which are known to promote tumor growth and immune suppression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide for lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the effects of blocking this receptor on the immune system, without the confounding effects of off-target effects. However, one limitation of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of the adenosine A2A receptor in vivo.
Future Directions
There are several potential future directions for the study of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide and its role in cancer immunotherapy. One area of interest is the development of combination therapies that target multiple immune checkpoints, such as PD-1 and CTLA-4, in addition to the adenosine A2A receptor. Another area of interest is the development of biomarkers to predict response to N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, further research is needed to better understand the mechanisms of action of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide and its effects on the immune system, which could lead to the development of more effective immunotherapies for cancer.
Scientific Research Applications
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and spread of tumors. In particular, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to enhance the activity of T-cells and other immune cells, leading to increased tumor cell death and improved overall survival. These findings have led to the development of clinical trials to evaluate the safety and efficacy of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in human cancer patients.
properties
IUPAC Name |
N-cyclooctyl-4-iodo-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O/c1-17-12(11(14)9-15-17)13(18)16-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHJNYOQLDASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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